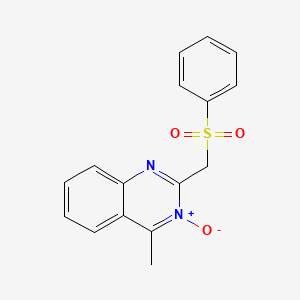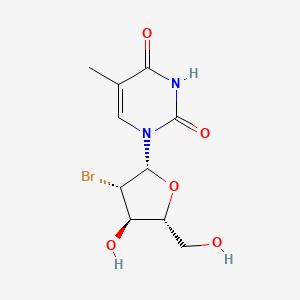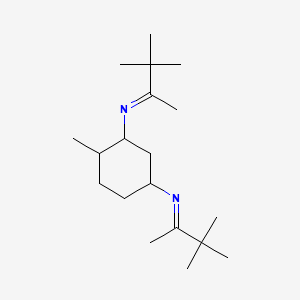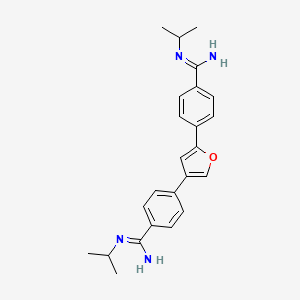
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is a synthetic organic compound with the molecular formula C18H14N2O6S and a molecular weight of 424.46892 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the compound is produced using large-scale batch reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the compound.
化学反応の分析
Types of Reactions
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
作用機序
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to changes in the compound’s structure and properties.
類似化合物との比較
Similar Compounds
- Potassium hydrogen 3-hydroxy-4-[(4-chloro-2-sulfonatophenyl)azo]-2-naphthoate
- Potassium hydrogen 3-hydroxy-4-[(4-nitro-2-sulfonatophenyl)azo]-2-naphthoate
Uniqueness
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the methyl and sulfonate groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
93923-95-6 |
|---|---|
分子式 |
C18H13KN2O6S |
分子量 |
424.5 g/mol |
IUPAC名 |
potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1 |
InChIキー |
ROYDBDOJXOPQFH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



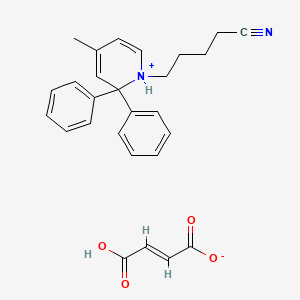
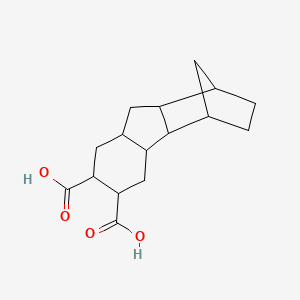

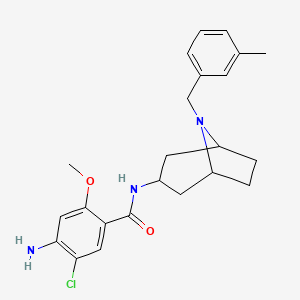
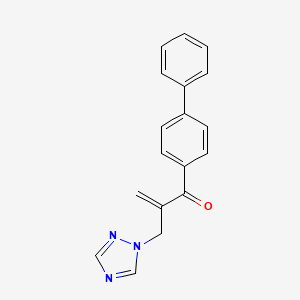

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)

